molecular formula C18H24N2O3S2 B2758731 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 941996-95-8

3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No. B2758731
CAS RN: 941996-95-8
M. Wt: 380.52
InChI Key: MDEZOBWBUULBEG-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, also known as DMTB, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. DMTB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of carbonic anhydrase and related biological processes.

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrase (CA) isoenzymes. Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of edema. Aromatic sulfonamides, including derivatives similar to the specified compound, have shown to exhibit nanomolar half maximal inhibitory concentration (IC50) against multiple CA isoenzymes, highlighting their potential as effective CA inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Molecular Structure

Research on related compounds has explored their synthesis and molecular structure, providing insights into their chemical properties and potential applications. For instance, studies on the synthesis of benzothiophene derivatives and their interactions, as well as investigations into the molecular conformation and crystal structures of sulfonamide-related compounds, contribute to a deeper understanding of their chemical behavior and potential for further applications in scientific research (Petrov, Popova, & Androsov, 2015); (Kumar et al., 2012).

Chemical Reactions and Improvements

Further studies have focused on improving chemical reactions and synthesis processes involving sulfonamide derivatives. For example, modifications to the Corey–Kim and Swern oxidations have been developed to reduce odor and simplify the separation of products, indicating the versatility and potential utility of sulfonamide compounds in organic synthesis (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004).

Antimicrobial and Biological Activity

Sulfonamide-derived compounds have been explored for their antimicrobial properties and potential biological activity. Research into their synthesis, biological screening, and molecular docking studies highlights the ongoing interest in sulfonamides for therapeutic applications, including antibacterial and antifungal activities (Chohan & Shad, 2011).

properties

IUPAC Name

3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-5-6-16(12-15(14)2)25(21,22)19-13-17(18-4-3-11-24-18)20-7-9-23-10-8-20/h3-6,11-12,17,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEZOBWBUULBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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